molecular formula C13H13NO B12901752 3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole

3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole

Cat. No.: B12901752
M. Wt: 199.25 g/mol
InChI Key: GYFMMZADHLQWIY-ONEGZZNKSA-N
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Description

3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a 4-methylphenyl group and a prop-1-enyl group attached to the oxazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methylbenzaldehyde and propargylamine in the presence of a base can lead to the formation of the desired oxazole compound. The reaction typically requires a solvent such as ethanol and a catalyst like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods often employ more robust catalysts and optimized reaction conditions to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring into a more saturated structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted oxazole compounds.

Scientific Research Applications

3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylphenyl)-1-phenyl-2-propen-1-one: Another compound with a similar structure but different functional groups.

    4-methylphenyl-2-propenal: Shares the 4-methylphenyl group but has an aldehyde functional group instead of an oxazole ring.

Uniqueness

3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole

InChI

InChI=1S/C13H13NO/c1-3-4-12-9-13(14-15-12)11-7-5-10(2)6-8-11/h3-9H,1-2H3/b4-3+

InChI Key

GYFMMZADHLQWIY-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C1=CC(=NO1)C2=CC=C(C=C2)C

Canonical SMILES

CC=CC1=CC(=NO1)C2=CC=C(C=C2)C

Origin of Product

United States

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